![molecular formula C24H29FN2O2 B2393334 (E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477871-20-8](/img/structure/B2393334.png)
(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Description
(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C24H29FN2O2 and its molecular weight is 396.506. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Agent Synthesis
(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has been studied for its potential as a therapeutic agent. For instance, a related compound, (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, has shown promise as a cocaine abuse therapeutic agent (Forrat, Ramón, & Yus, 2007).
Synthesis and Structural Analysis
The compound has been involved in the synthesis and structural analysis of various derivatives. For example, research on cinnamide derivatives, including (E)-1-(4-(bis(4-methylphenyl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, revealed crystal structures with complex intermolecular interactions, indicating potential in neuroprotection and cerebral infarction treatment (Zhong et al., 2018).
Anti-Cancer Research
The compound's derivatives have also been explored in cancer research. O-Arylated diazeniumdiolates, including derivatives of this compound, have exhibited broad-spectrum anti-cancer activity in various cancer models, suggesting potential for tumor treatment (Keefer, 2010).
Antimicrobial Properties
Derivatives of the compound have shown significant antimicrobial activities. For example, synthesized compounds like 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine displayed potent activity against various bacterial strains (Mishra & Chundawat, 2019).
Biological Screening for Multiple Applications
Further research includes biological screening for antibacterial, antifungal, and anthelmintic activities, indicating a range of potential applications for the compound and its derivatives (Khan et al., 2019).
Metal Complex Synthesis
The compound has been used in the synthesis of metal complexes, revealing insights into molecular geometry and potential applications in chemical studies (Büyükkıdan & Özer, 2013).
Antiviral and Antimicrobial Evaluation
Derivatives have also been evaluated for antiviral and antimicrobial activities, showing promise in combating infections and viruses (Reddy et al., 2013).
properties
IUPAC Name |
(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O2/c1-19-4-10-23(20(2)18-19)26-13-15-27(16-14-26)24(28)11-7-21-5-8-22(9-6-21)29-17-3-12-25/h4-11,18H,3,12-17H2,1-2H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHZZOPBAYFNV-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one |
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